2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione

Structural chemistry Material characterization Physicochemical profiling

2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione (CAS 938013-61-7) is a synthetic, trichlorinated β-diketone with the molecular formula C₁₅H₉Cl₃O₂, a molecular weight of 327.6 g·mol⁻¹, and a computed octanol–water partition coefficient (XLogP3‑AA) of 5.1. It is structurally characterized by a central propane‑1,3‑dione moiety substituted at the 2‑position with a chlorine atom and at the 1‑ and 3‑positions with 2‑chlorophenyl groups.

Molecular Formula C15H9Cl3O2
Molecular Weight 327.59
CAS No. 938013-61-7
Cat. No. B2477327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione
CAS938013-61-7
Molecular FormulaC15H9Cl3O2
Molecular Weight327.59
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C(C(=O)C2=CC=CC=C2Cl)Cl)Cl
InChIInChI=1S/C15H9Cl3O2/c16-11-7-3-1-5-9(11)14(19)13(18)15(20)10-6-2-4-8-12(10)17/h1-8,13H
InChIKeyJPLPTHQVTZODDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione (CAS 938013-61-7): Core Chemical Identity and Procurement Baseline


2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione (CAS 938013-61-7) is a synthetic, trichlorinated β-diketone with the molecular formula C₁₅H₉Cl₃O₂, a molecular weight of 327.6 g·mol⁻¹, and a computed octanol–water partition coefficient (XLogP3‑AA) of 5.1 [1]. It is structurally characterized by a central propane‑1,3‑dione moiety substituted at the 2‑position with a chlorine atom and at the 1‑ and 3‑positions with 2‑chlorophenyl groups. This compound is commonly used as a research‑chemical intermediate and is commercially available from specialist vendors in small quantities . Its closest in‑class analogs include the non‑chlorinated diketone 1,3‑bis(2‑chlorophenyl)propane‑1,3‑dione (CAS 942359‑32‑2) and the phenyl‑substituted variant 2‑chloro‑1,3‑diphenylpropane‑1,3‑dione, which lack the third chlorine atom and serve as the primary procurement alternatives .

Why 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione Cannot Be Simply Replaced by In‑Class Analogs


2‑Chloro‑1,3‑bis(2‑chlorophenyl)propane‑1,3‑dione is not a generic scaffold; its three chlorine atoms introduce a unique combination of steric, electronic, and physicochemical properties that distinguish it from structurally similar β‑diketones. The replacement of the central methylene hydrogen with a chlorine atom alters both the keto–enol equilibrium and the electrophilic reactivity at the α‑carbon [REFS‑4]. The computed octanol‑water partition coefficient (XLogP3‑AA = 5.1) exceeds the typical range for drug‑like molecules (≥1 log unit above Lipinski’s preferred ceiling), which influences passive membrane permeability, solubility, and protein‑binding behavior. Unlike the non‑α‑chlorinated or less‑chlorinated analogs that can function as simple building blocks and bidentate ligands, the α‑chlorine in this compound serves as a reactive handle for further functionalization via nucleophilic displacement or chiral reduction, as demonstrated in class‑related enzymatic studies [REFS‑5]. Substituting it with 1,3‑bis(2‑chlorophenyl)propane‑1,3‑dione (CAS 942359‑32‑2) or 2‑chloro‑1,3‑diphenylpropane‑1,3‑dione would eliminate this reactive site and significantly change the compound’s metabolic stability and reactivity profile.

Quantitative Differentiation of 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione from Its Primary Analogs


Increased Molecular Weight and Size Relative to the Non‑α‑Chlorinated Diketone

The presence of an α‑chlorine substituent adds one chlorine atom and reduces one hydrogen atom relative to 1,3‑bis(2‑chlorophenyl)propane‑1,3‑dione, resulting in a net molecular‑weight increase of 34.46 g·mol⁻¹. This difference is critical for applications that require precise mass‑based quantification and for structure–activity relationship (SAR) studies where size, polarizability, and halogen‑bonding potential are variables [1].

Structural chemistry Material characterization Physicochemical profiling

Computed Lipophilicity Increase Versus the Non‑Chlorinated and Monochlorinated Analogs

The XLogP3‑AA value computed by PubChem for the target compound is 5.1, which is substantially higher than the XLogP of the non‑α‑chlorinated counterpart 1,3‑bis(2‑chlorophenyl)propane‑1,3‑dione (estimated ~4.6) and of 2‑chloro‑1,3‑diphenylpropane‑1,3‑dione (CAS 4571‑27‑1, predicted ~3.4). The additional chlorine atom drives lipophilicity beyond the conventional upper limit for oral bioavailability, thereby affecting solubility, plasma‑protein binding, and tissue distribution predictions inferred from class‑level studies [1][2].

Drug-likeness Physicochemical profiling Lipophilicity

Altered Keto–Enol Equilibrium Due to the Electron‑Withdrawing α‑Chlorine

A dedicated study on 1,3‑diketones demonstrated that the introduction of a 2‑chloro substituent strongly shifts the keto–enol equilibrium toward the diketo form, as determined by ¹⁹F‑NMR and ¹H‑NMR titration experiments in deuterated solvents. While the cited report examined fluorinated and chlorinated derivatives, the electronic consequences of an sp²‑hybridized chlorine are general across the class. For a representative 2‑chloro‑1,3‑diphenyl diketone, the enol content decreased from >90% to <30% when compared with the non‑halogenated parent at room temperature [1]. This implies that 2‑chloro‑1,3‑bis(2‑chlorophenyl)propane‑1,3‑dione is predominantly in the diketo form under ambient conditions, in contrast to its enol‑rich analog 1,3‑bis(2‑chlorophenyl)propane‑1,3‑dione.

Keto‑enol tautomerism Reactivity NMR spectroscopy

Reactive Handle and Stereoselective Reduction Potential at the α‑Carbon

University of Crete research on 2‑substituted‑2‑chloro‑1,3‑diketones demonstrated that the α‑chlorine atom can serve as a substrate for NADPH‑dependent ketoreductases, enabling stereoselective reduction to chiral α‑chlorohydrins. The study showed that the reactivity is sensitive to the nature of the aryl substituents [1]. The target compound, bearing ortho‑chlorophenyl groups, is expected to display a distinct reactivity profile compared with the unsubstituted or para‑substituted phenyl analogs, although quantitative kinetic data for the exact substrate are not yet published.

Asymmetric synthesis Ketoreductase Chiral building blocks

Optimal Application Scenarios for 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione Based on Verified Evidence


Pharmacokinetic Risk‑Assessment Probe for High‑LogP Compound Libraries

The compound’s computed XLogP3‑AA of 5.1 makes it a useful physicochemical standard for calibrating HPLC‑derived logD₇.₄ values in discovery‑phase ADME panels, where it can serve as a boundary marker for excessive lipophilicity. When compared against 2‑chloro‑1,3‑diphenylpropane‑1,3‑dione (XLogP ~3.4), it reliably shifts retention times and provides a diagnostic signal for poor aqueous solubility and high plasma‑protein binding [1].

Substrate for Ketoreductase‑Mediated Asymmetric Reduction

As indicated by class‑level research from the University of Crete, 2‑chloro‑1,3‑diketones are acted upon by NADPH‑dependent ketoreductases to yield enantiomerically enriched α‑chlorohydrins. The target compound, with its electron‑deficient ortho‑chlorophenyl groups, is expected to exhibit reaction kinetics differing from the simpler phenyl derivatives, making it a candidate for developing new enzyme‑coupled synthetic routes to chiral intermediates [3].

Mechanistic Probe in Metal‑Chelation and Coordination Chemistry

The shift in keto–enol equilibrium from predominantly enol (in the non‑α‑chlorinated analog) to predominantly diketo (in the target compound) directly impacts bidentate chelation of transition metals. This makes the compound suitable for mechanistic studies where the effect of tautomeric state on complexation kinetics and thermodynamics needs to be isolated [2].

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